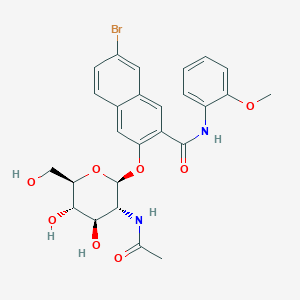
Naphthol AS-BI N-Acetyl-β-D-Glucosaminid
Übersicht
Beschreibung
Naphthol AS-BI N-acetyl-beta-D-glucosaminide is a chemical compound with the molecular formula C26H27BrN2O8 and a molecular weight of 575.41 g/mol . It is primarily used as a substrate for beta-hexosaminidase, an enzyme involved in the hydrolysis of hexosamines . This compound is also utilized in biochemical research and as an indicator for equipment sterilization .
Wissenschaftliche Forschungsanwendungen
Naphthol AS-BI N-acetyl-beta-D-glucosaminide has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
The primary target of Naphthol AS-BI N-acetyl-beta-D-glucosaminide is the enzyme N-acetyl-β-glucosaminidase . This enzyme plays a crucial role in the hydrolysis of N-acetyl-β-D-glucosaminides, which are important components of complex carbohydrates and glycoproteins .
Mode of Action
Naphthol AS-BI N-acetyl-beta-D-glucosaminide acts as a substrate for the N-acetyl-β-glucosaminidase enzyme . It reacts directly with this enzyme, allowing for the visual detection and localization of the active region of N-acetyl-β-glucosaminidase .
Biochemical Pathways
The interaction between Naphthol AS-BI N-acetyl-beta-D-glucosaminide and N-acetyl-β-glucosaminidase impacts the biochemical pathways involving the metabolism of N-acetyl-β-D-glucosaminides . The downstream effects of this interaction are yet to be fully understood and are a subject of ongoing research.
Result of Action
The molecular and cellular effects of Naphthol AS-BI N-acetyl-beta-D-glucosaminide’s action primarily involve the visual detection and localization of the active region of N-acetyl-β-glucosaminidase . This can provide valuable insights into the activity and function of this enzyme.
Biochemische Analyse
Biochemical Properties
Naphthol AS-BI N-acetyl-beta-D-glucosaminide interacts directly with the N-acetyl-beta-glucosaminidase enzyme . This interaction allows the compound to act as a substrate for the enzyme, facilitating the enzyme’s activity .
Molecular Mechanism
Naphthol AS-BI N-acetyl-beta-D-glucosaminide’s mechanism of action involves its direct reaction with the N-acetyl-beta-glucosaminidase enzyme . This interaction enables the enzyme to carry out its function, which may involve enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Naphthol AS-BI N-acetyl-beta-D-glucosaminide is involved in the metabolic pathways mediated by the N-acetyl-beta-glucosaminidase enzyme
Vorbereitungsmethoden
The synthesis of Naphthol AS-BI N-acetyl-beta-D-glucosaminide typically involves the reaction of an amino sugar (such as glucosamine) with a naphthol derivative, followed by acetylation to produce the final product . The reaction conditions often require specific solvents and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk .
Analyse Chemischer Reaktionen
Naphthol AS-BI N-acetyl-beta-D-glucosaminide undergoes several types of chemical reactions:
Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, similar compounds often undergo these reactions under controlled conditions.
Common reagents used in these reactions include acids, bases, and specific enzymes like beta-hexosaminidase . The major products formed depend on the type of reaction and the conditions applied.
Vergleich Mit ähnlichen Verbindungen
Naphthol AS-BI N-acetyl-beta-D-glucosaminide is unique due to its specific structure and function as a beta-hexosaminidase substrate. Similar compounds include:
p-Nitrophenyl-N-acetyl-beta-D-glucosaminide: Another substrate for beta-hexosaminidase, used in similar biochemical assays.
Naphthol AS-BI phosphate: Used to determine alkaline and acid phosphatase activity.
These compounds share similar applications but differ in their specific chemical structures and the enzymes they target.
Eigenschaften
IUPAC Name |
3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-bromo-N-(2-methoxyphenyl)naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27BrN2O8/c1-13(31)28-22-24(33)23(32)21(12-30)37-26(22)36-20-11-14-7-8-16(27)9-15(14)10-17(20)25(34)29-18-5-3-4-6-19(18)35-2/h3-11,21-24,26,30,32-33H,12H2,1-2H3,(H,28,31)(H,29,34)/t21-,22-,23-,24-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLKUPXKUQREOC-CFXNPWLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=C(C=C3C=C(C=CC3=C2)Br)C(=O)NC4=CC=CC=C4OC)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C(C=C3C=C(C=CC3=C2)Br)C(=O)NC4=CC=CC=C4OC)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27BrN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3395-37-7 | |
| Record name | 3-[[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]-7-bromo-N-(2-methoxyphenyl)-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3395-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Naphthol AS-BI N-acetyl-β-D-glucosaminide help visualize β-hexosaminidase activity in cells?
A1: Naphthol AS-BI N-acetyl-β-D-glucosaminide acts as a substrate for β-hexosaminidase. When this enzyme is present, it cleaves the substrate, releasing free Naphthol AS-BI. This released molecule then reacts with hexazotized pararosaniline, forming a colored precipitate that can be visualized microscopically. This allows researchers to directly observe and assess β-hexosaminidase activity within cells [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















